molecular formula C23H24FNO3 B3812516 [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone

Cat. No.: B3812516
M. Wt: 381.4 g/mol
InChI Key: HLPWMAYENXPVHW-UHFFFAOYSA-N
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Description

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative through a series of reactions including nucleophilic substitution and reduction. The benzofuran moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s unique structure may offer potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine]: This compound shares the piperidine and fluorophenyl groups but lacks the benzofuran moiety.

    [2-Methyl-1-benzofuran-5-yl]methanone: This compound contains the benzofuran moiety but lacks the piperidine and fluorophenyl groups.

Uniqueness

The combination of a piperidine ring, a fluorophenyl group, and a benzofuran moiety in [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone makes it unique

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO3/c1-16-11-19-12-18(5-8-21(19)28-16)22(27)25-10-2-9-23(14-25,15-26)13-17-3-6-20(24)7-4-17/h3-8,11-12,26H,2,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWMAYENXPVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCC(C3)(CC4=CC=C(C=C4)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Reactant of Route 2
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Reactant of Route 3
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Reactant of Route 4
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Reactant of Route 5
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone

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